molecular formula C11H8O3 B8461750 Phenylitaconic anhydride

Phenylitaconic anhydride

Cat. No. B8461750
M. Wt: 188.18 g/mol
InChI Key: WHRPHGQMEZWMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05321139

Procedure details

2.3 l (approx. 2.49 kg, approx. 24.4 mol) of acetic anhydride are added at 20° C. to a solution of 2.28 kg (11.1 mol) of (E)-phenylitaconic acid in 5.7 l of THF. The mixture is stirred for 5 hours at room temperature. After 1 hour there is a clear light yellow solution; after 3 hours the product begins to crystallize out. The THF is removed under vacuum, 5.0 l of methyl tert-butyl ether are added to the residue in order to complete the crystallization, and the product is filtered off with suction. It is washed with MTB ether, dried with suction and dried under vacuum at 40° C. Yield: 1.68 kg (8.94 mol, 81% of theory), m.p. 167°-170° C.
Quantity
2.3 L
Type
reactant
Reaction Step One
Quantity
2.28 kg
Type
reactant
Reaction Step One
Name
Quantity
5.7 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[C:8]1(/[CH:14]=[C:15](\[CH2:19][C:20]([OH:22])=[O:21])/[C:16]([OH:18])=O)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1COCC1>[C:8]1([CH:14]=[C:15]2[CH2:19][C:20](=[O:21])[O:22][C:16]2=[O:18])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
2.3 L
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
2.28 kg
Type
reactant
Smiles
C1(=CC=CC=C1)/C=C(/C(=O)O)\CC(=O)O
Name
Quantity
5.7 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1 hour there is
Duration
1 h
WAIT
Type
WAIT
Details
after 3 hours the product begins
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to crystallize out
CUSTOM
Type
CUSTOM
Details
The THF is removed under vacuum, 5.0 l of methyl tert-butyl ether
ADDITION
Type
ADDITION
Details
are added to the residue in order
CUSTOM
Type
CUSTOM
Details
the crystallization
FILTRATION
Type
FILTRATION
Details
the product is filtered off with suction
WASH
Type
WASH
Details
It is washed with MTB ether
CUSTOM
Type
CUSTOM
Details
dried with suction
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C1(=CC=CC=C1)C=C1C(=O)OC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.